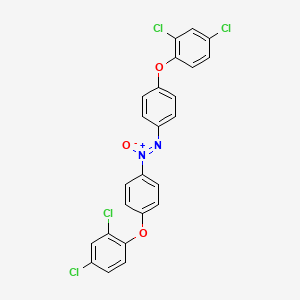
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide is an organic compound with the molecular formula C24H14Cl4N2O3 It belongs to the class of azoxybenzenes, which are characterized by the presence of an azoxy group (-N=N(O)-) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide typically involves the oxidation of aromatic amines or the reduction of nitro compounds. One common method is the reduction of nitro compounds using glucose as an eco-friendly reductant in an alkaline medium . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation or reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide involves its interaction with molecular targets and pathways within biological systems. The azoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to undergo oxidation and reduction makes it a versatile agent in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazene, bis(4-chlorophenyl)-, 1-oxide: Similar in structure but lacks the dichlorophenoxy groups.
Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide: Contains heptyloxy groups instead of dichlorophenoxy groups.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Features methoxy groups instead of dichlorophenoxy groups.
Uniqueness
Bis(4-(2,4-dichlorophenoxy)phenyl)diazene 1-oxide is unique due to the presence of dichlorophenoxy groups, which enhance its chemical reactivity and potential applications. These groups contribute to its distinct properties, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
84254-28-4 |
|---|---|
Molekularformel |
C24H14Cl4N2O3 |
Molekulargewicht |
520.2 g/mol |
IUPAC-Name |
[4-(2,4-dichlorophenoxy)phenyl]-[4-(2,4-dichlorophenoxy)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C24H14Cl4N2O3/c25-15-1-11-23(21(27)13-15)32-19-7-3-17(4-8-19)29-30(31)18-5-9-20(10-6-18)33-24-12-2-16(26)14-22(24)28/h1-14H |
InChI-Schlüssel |
HMNYTGGIHONJTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)[O-])OC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
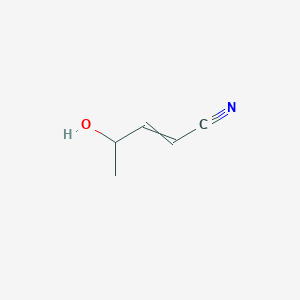

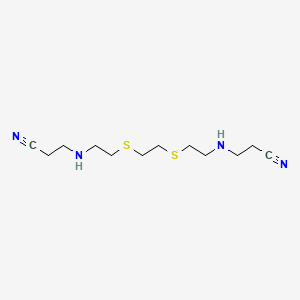
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
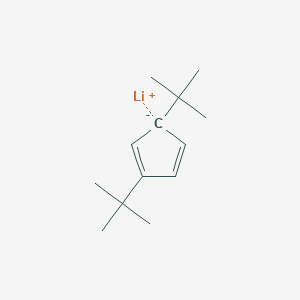
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
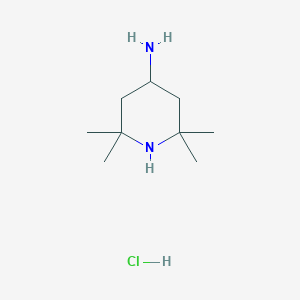
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
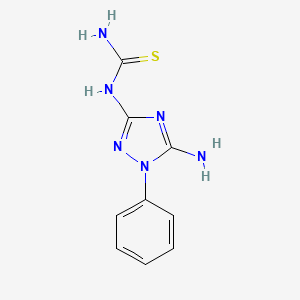
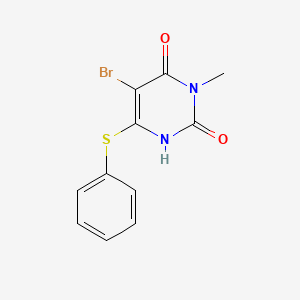
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)

